molecular formula C32H58Cl2N2P2Pd B8092458 Di((4-dimethylaminophenyl)di(tert-butyl)phosphoranyl)dichloropalladium(IV)

Di((4-dimethylaminophenyl)di(tert-butyl)phosphoranyl)dichloropalladium(IV)

Cat. No.: B8092458
M. Wt: 710.1 g/mol
InChI Key: AWOFSUFKCXRJMV-UHFFFAOYSA-N
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Description

Di((4-dimethylaminophenyl)di(tert-butyl)phosphoranyl)dichloropalladium(IV) is a complex organometallic compound featuring palladium as the central metal atom. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions, due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

  • Synthesis from Palladium(II) Chloride: The compound can be synthesized by reacting palladium(II) chloride with di(tert-butyl)(4-dimethylaminophenyl)phosphine in the presence of a suitable oxidizing agent.

  • Industrial Production Methods: On an industrial scale, the synthesis involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent oxidation.

Types of Reactions:

  • Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state palladium complexes.

  • Reduction Reactions: Reduction reactions can be used to revert the compound to lower oxidation states.

  • Substitution Reactions: It participates in substitution reactions where ligands are replaced by other groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

  • Reducing Agents: Sodium borohydride and hydrogen gas are often used.

  • Substitution Reagents: Various halides and pseudohalides can be used.

Major Products Formed:

  • Oxidation Products: Higher oxidation state palladium complexes.

  • Reduction Products: Lower oxidation state palladium complexes.

  • Substitution Products: Palladium complexes with different ligands.

Scientific Research Applications

Chemistry: The compound is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in organic synthesis. Biology: It has applications in bioconjugation techniques, where it helps in labeling biomolecules. Medicine: The compound is explored for its potential use in drug synthesis and as a component in diagnostic imaging agents. Industry: It is used in the manufacturing of fine chemicals and pharmaceuticals due to its efficiency and selectivity in catalytic processes.

Mechanism of Action

The compound exerts its effects primarily through its role as a catalyst. The palladium center facilitates the formation and cleavage of chemical bonds by providing a surface for the reactants to interact. The ligands around the palladium center stabilize the intermediate states, allowing for efficient catalysis.

Molecular Targets and Pathways Involved:

  • Catalytic Cycle: The compound undergoes a series of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

  • Intermediates: Key intermediates include palladium(II) and palladium(IV) species.

Comparison with Similar Compounds

  • Bis(diphenylphosphino)ethane (dppe): A bidentate ligand used in palladium catalysis.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): Another palladium-based catalyst used in cross-coupling reactions.

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2): A commonly used palladium catalyst.

Uniqueness:

  • Stability: Di((4-dimethylaminophenyl)di(tert-butyl)phosphoranyl)dichloropalladium(IV) is more stable under various reaction conditions compared to other palladium catalysts.

  • Reactivity: It exhibits higher reactivity and selectivity in certain cross-coupling reactions, making it a preferred choice in complex organic syntheses.

This compound's versatility and efficiency make it a valuable tool in both academic research and industrial applications. Its unique properties and applications continue to be explored, contributing to advancements in various fields of science and technology.

Properties

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOFSUFKCXRJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl.Cl.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58Cl2N2P2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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